5-Methoxychroman-3-amine

Serotonin 5-HT1A Agonist In Vivo Behavior Lordosis Model

5-Methoxychroman-3-amine (CAS 110927-03-2) is a chiral bicyclic primary amine and the foundational 3-aminochroman pharmacophore essential for CNS serotonergic drug discovery. The 5-methoxy substituent is critical for high 5-HT1A affinity and selectivity; substituting it with hydroxy or unsubstituted analogs will derail downstream applications. Its primary amine handle enables modular N-alkylation to build diverse ligand libraries. The (R)-enantiomer is the validated precursor for the antidepressant Robalzotan—racemic or wrong-enantiomer material will not yield the stereochemically pure drug candidate. Researchers targeting the melatonin receptor system use this scaffold to synthesize non-indole antagonists with distinct pharmacokinetic profiles. Insist on single-enantiomer or racemic-grade material that matches your specific synthetic route.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 110927-03-2
Cat. No. B033508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxychroman-3-amine
CAS110927-03-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(CO2)N
InChIInChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3
InChIKeyUHODZRKJYJILTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxychroman-3-amine (CAS 110927-03-2): Procurement-Grade Overview and Structural Rationale


5-Methoxychroman-3-amine (CAS 110927-03-2) is a chiral, bicyclic primary amine comprising a chroman core substituted with a methoxy group at the 5-position [1]. This compound serves as the foundational 3-aminochroman scaffold, a privileged pharmacophore extensively validated for its ability to target central nervous system (CNS) serotonergic pathways [2]. In procurement contexts, this specific molecule is valued not primarily for its own direct biological activity, but as the essential, versatile intermediate enabling the synthesis of high-value, target-selective serotonergic ligands and drug candidates, including the antidepressant Robalzotan [3].

Why Generic 3-Aminochroman Analogs Cannot Replace 5-Methoxychroman-3-amine in Procurement Specifications


The substitution of 5-Methoxychroman-3-amine with other 3-aminochromans (e.g., unsubstituted or 5-hydroxy analogs) is not chemically or functionally equivalent and will derail downstream applications. The 5-methoxy substituent is a critical determinant of both binding affinity and selectivity for serotonin receptor subtypes [1]. Furthermore, the procurement of a specific enantiomer (e.g., (R)-5-methoxy-3-aminochroman) is mandatory for accessing stereochemically defined drug candidates like Robalzotan; racemic mixtures or the wrong enantiomer will not produce the same pharmacological profile [2]. The primary amine also provides a unique, reactive handle for N-alkylation, enabling modular diversification to fine-tune target engagement, a feature absent in N-substituted or amide analogs available as 'alternatives' [3].

Quantitative Evidence for 5-Methoxychroman-3-amine Differentiation vs. In-Class Alternatives


Superior In Vivo Efficacy in a CNS Behavioral Model: 5-MEO-DPAC vs. 5-OH-DPAC

The derivative 5-Methoxy-3-(di-n-propylamino)chroman (5-MEO-DPAC), which is directly synthesized from 5-Methoxychroman-3-amine, demonstrates superior in vivo efficacy compared to its 5-hydroxy analog (5-OH-DPAC) in a validated CNS behavioral model. A direct head-to-head study in proestrous rats quantified the rank order of potency for inhibiting lordosis behavior, with 5-MEO-DPAC showing higher efficacy than 5-OH-DPAC [1].

Serotonin 5-HT1A Agonist In Vivo Behavior Lordosis Model

Essential Precursor for a Validated Clinical Candidate: Robalzotan Synthesis

The (R)-enantiomer of 5-Methoxychroman-3-amine is the mandatory, validated precursor for the synthesis of Robalzotan (NAD299), a potent and selective 5-HT1A antagonist that advanced to clinical development for depression and anxiety [1]. Alternative 3-aminochromans without the 5-methoxy group or possessing different stereochemistry are not viable for this specific, high-value synthetic route.

Medicinal Chemistry Synthetic Intermediate 5-HT1A Antagonist

Modular Functionalization via Primary Amine Enables Diverse Ligand Design

The primary amine in 5-Methoxychroman-3-amine provides a unique and versatile synthetic handle for diversification, which is not available in N-substituted analogs (e.g., 5-methoxy-3-(di-n-propylamino)chroman). This functional group enables chemists to systematically explore structure-activity relationships (SAR) through simple N-alkylation or acylation, generating libraries of derivatives with tailored pharmacological profiles [1][2].

Chemical Biology Structure-Activity Relationship Synthetic Handle

Validated Enantiomeric Resolution Enables Access to Stereodefined CNS Agents

The racemate of 5-Methoxychroman-3-amine can be efficiently resolved into its pure (R)- and (S)-enantiomers using a well-established and industrially scalable process involving L-tartaric acid [1]. This is a critical differentiation from many other chiral amines, where enantiomeric separation may be costly, low-yielding, or unvalidated. This validated process ensures a reliable supply of enantiopure material for synthesizing stereochemically defined CNS drug candidates.

Chiral Resolution Enantioselective Synthesis CNS Drug Development

Procurement-Focused Application Scenarios for 5-Methoxychroman-3-amine


Synthesis of Selective 5-HT1A Ligands for Neuroscience Research

Medicinal chemistry teams engaged in CNS drug discovery will use 5-Methoxychroman-3-amine as a core building block. Its primary amine allows for the modular attachment of diverse pharmacophores via alkylation, enabling the systematic generation of novel 5-HT1A receptor ligands. The 5-methoxy group is critical for achieving high target affinity and selectivity, as demonstrated by the superior in vivo activity of its derivative 5-MEO-DPAC compared to the 5-hydroxy analog [1].

Production of the Clinical Antidepressant Candidate Robalzotan (NAD299)

For pharmaceutical manufacturers and academic research groups targeting the synthesis of Robalzotan, procurement of (R)-5-Methoxychroman-3-amine is an absolute requirement. This specific enantiomer is the validated and documented key precursor in the published synthetic route [2]. Using a racemic mixture or an alternative building block would introduce significant synthetic inefficiency and fail to yield the desired, stereochemically pure drug candidate.

Development of Dual-Action Serotonergic Agents (SERT/5-HT1A)

Researchers developing next-generation antidepressants that combine serotonin transporter (SERT) inhibition with 5-HT1A receptor modulation will find 5-Methoxychroman-3-amine indispensable. The 3-aminochroman scaffold serves as the established 5-HT1A pharmacophore, which can be tethered to an indole-based SERT recognition element through the primary amine. This strategy has been validated in the creation of compounds with dual affinity and in vivo neurochemical activity [3].

Exploration of Non-Indolic Melatoninergic Agents

Groups investigating the melatonin receptor system for sleep disorders or circadian rhythm modulation can utilize 5-Methoxychroman-3-amine to synthesize N-acyl-3-amino-5-methoxychromans. This class of compounds acts as competitive melatonin receptor antagonists, offering a non-indole scaffold that may exhibit distinct pharmacokinetic or selectivity profiles compared to endogenous melatonin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxychroman-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.